(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a complex organic compound that features both hydrazine and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Hydrazine Derivative: The starting material, 4-nitrophenylhydrazine, is reduced to 4-hydrazinylphenylhydrazine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Pyrrolidine Derivative: 2-(hydroxymethyl)pyrrolidine is synthesized from pyrrolidine through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the 4-hydrazinylphenylhydrazine with 2-(hydroxymethyl)pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds using oxidizing agents such as hydrogen peroxide.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvent (e.g., dichloromethane).
Major Products
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4-Hydrazinylphenyl)methanone: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity.
(2-(Hydroxymethyl)pyrrolidin-1-yl)methanone: Lacks the hydrazine group, reducing its potential for forming covalent bonds with biological targets.
Uniqueness
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is unique due to the presence of both hydrazine and pyrrolidine functional groups, which provide a combination of reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
(4-hydrazinylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H17N3O2/c13-14-10-5-3-9(4-6-10)12(17)15-7-1-2-11(15)8-16/h3-6,11,14,16H,1-2,7-8,13H2 |
InChI Key |
PATHEILESULSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)NN)CO |
Origin of Product |
United States |
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